molecular formula C32H29F3N4O4S2 B1673697 L-161982 CAS No. 147776-06-5

L-161982

Cat. No.: B1673697
CAS No.: 147776-06-5
M. Wt: 654.7 g/mol
InChI Key: MMDNKTXNUZFVKD-UHFFFAOYSA-N
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Description

L-161,982 is a synthetic organic compound known for its role as a selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of inflammation and cancer research .

Mechanism of Action

Target of Action

L-161,982 is a selective antagonist of the EP4 receptor . The EP4 receptor is a member of the prostanoid receptor family and plays a crucial role in mediating the effects of prostaglandin E2 (PGE2), a lipid compound with diverse biological actions including the regulation of inflammation, bone formation, and cell proliferation .

Mode of Action

L-161,982 acts by blocking the EP4 receptor , thereby inhibiting the effects of PGE2 . This results in a variety of biological actions, including the suppression of PGE2-stimulated bone formation, blocking of cell proliferation, and reversal of the anti-inflammatory action of PGE2 .

Biochemical Pathways

The primary biochemical pathway affected by L-161,982 is the PGE2 signaling pathway . By blocking the EP4 receptor, L-161,982 inhibits PGE2-induced ERK phosphorylation, a key step in the PGE2 signaling pathway . This leads to a reduction in cell proliferation .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.

Result of Action

The blockade of the EP4 receptor by L-161,982 has several effects at the molecular and cellular levels. It results in a reduction in ERK phosphorylation and cell proliferation . In addition, it has been reported to have antimicrobial activity against Staphylococcus aureus, reducing microbial burden and providing significant protection against lethality in models of S. aureus infection . This antimicrobial activity is thought to be due to the inhibition of the electron transport chain (ETC), leading to reduced ATP production and hemolytic activity .

Action Environment

It is known that the compound’s efficacy can be influenced by the presence of pge2, as it acts by blocking the effects of this molecule

Biochemical Analysis

Biochemical Properties

L-161,982 is a potent EP4 receptor antagonist, selective over all other prostanoid receptor family members . It interacts with the EP4 receptor, a G-protein-coupled receptor, and blocks its activation . This interaction inhibits the downstream signaling pathways activated by the EP4 receptor, leading to various biochemical effects .

Cellular Effects

In cellular contexts, L-161,982 has been shown to block PGE2-induced ERK phosphorylation and cell proliferation in HCA-7 colon cancer cells . It also reduces microbial burden and provides significant protection against lethality in models of Staphylococcus aureus monomicrobial and polymicrobial intra-abdominal infection .

Molecular Mechanism

The molecular mechanism of L-161,982 involves the inhibition of the EP4 receptor, which blocks the downstream signaling pathways activated by this receptor . This includes the suppression of PGE2-stimulated bone formation, blocking of cell proliferation, and reversal of the anti-inflammatory action of PGE2 .

Temporal Effects in Laboratory Settings

In laboratory settings, L-161,982 has been shown to have long-term effects on cellular function. For instance, it has been reported to reduce arthritis scores, joint swellings, and less hyperplasia in the connective tissue of the articular cavity in collagen-induced arthritis (CIA) mice model .

Dosage Effects in Animal Models

In animal models, the effects of L-161,982 vary with different dosages. For example, in a study using a collagen-induced arthritis (CIA) mice model, it was found that a dosage of 5 mg/kg of L-161,982 administered once a day for 2 weeks resulted in a reduction of ankle joint inflammation .

Metabolic Pathways

It is known that it interacts with the EP4 receptor, which is involved in various metabolic processes, including lipid metabolism .

Transport and Distribution

It is soluble in DMSO, suggesting that it may be able to cross cell membranes and distribute within cells .

Preparation Methods

The synthesis of L-161,982 involves multiple steps, starting with the preparation of the core triazole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

L-161,982 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

L-161,982 is unique in its dual role as an EP4 receptor antagonist and an antimicrobial agent. Similar compounds include:

Compared to these compounds, L-161,982 stands out due to its additional antimicrobial properties, making it a versatile tool in both inflammation and infection research.

Properties

IUPAC Name

N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDNKTXNUZFVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29F3N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433324
Record name L-161,982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147776-06-5
Record name N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147776-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-161,982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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